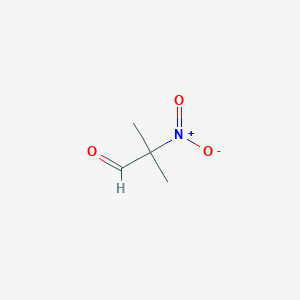

2-Methyl-2-nitropropanal

Description

BenchChem offers high-quality 2-Methyl-2-nitropropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-nitropropanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

98070-60-1 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.1 g/mol |

IUPAC Name |

2-methyl-2-nitropropanal |

InChI |

InChI=1S/C4H7NO3/c1-4(2,3-6)5(7)8/h3H,1-2H3 |

InChI Key |

ZJINATIPCAZCTI-UHFFFAOYSA-N |

SMILES |

CC(C)(C=O)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol

Title: Unlocking Aliphatic Nitro Scaffolds: A Comparative Technical Guide on 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol

Executive Summary In the landscape of modern drug development and complex organic synthesis, aliphatic nitro compounds serve as indispensable, versatile building blocks. Among these, 2-Methyl-2-nitropropanol (an alcohol) and 2-Methyl-2-nitropropanal (an aldehyde) represent a critical pair of synthons. Despite differing by only a single oxidation state at the C1 carbon, their reactivity profiles, synthetic utilities, and handling requirements diverge dramatically. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind these differences, providing researchers with field-proven, self-validating protocols for their synthesis and downstream application.

Physicochemical Profiling & Structural Causality

The fundamental difference between 2-Methyl-2-nitropropanol and 2-Methyl-2-nitropropanal lies in the functional group adjacent to the quaternary

-

2-Methyl-2-nitropropanol acts primarily as a nucleophile (via the hydroxyl oxygen) and is a highly stable precursor to primary amines (via nitro reduction)[1].

-

2-Methyl-2-nitropropanal is a potent electrophile. The extreme electron-withdrawing nature of the adjacent tertiary nitro group significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack but also prone to retro-aldol-type cleavage under harsh basic conditions[2].

Quantitative Data Summary

| Property | 2-Methyl-2-nitropropanol | 2-Methyl-2-nitropropanal |

| CAS Number | 76-39-1 | 98070-60-1 |

| Molecular Formula | C | C |

| Molecular Weight | 119.12 g/mol | 117.10 g/mol |

| Functional Group (C1) | Primary Alcohol (-OH) | Aldehyde (-CHO) |

| Oxidation State (C1) | -1 | +1 |

| Primary Reactivity | Nucleophilic (O-alkylation/acylation) | Electrophilic (Reductive amination) |

| Downstream Utility | Amino alcohol (AMP) precursor | Complex heterocycle scaffold |

Synthetic Workflows & Reaction Causality

The synthesis of these two compounds represents a linear progression of oxidation states. The alcohol is synthesized via a classic carbon-carbon bond-forming reaction, which can then be carefully oxidized to the aldehyde.

Fig 1: Synthetic progression from 2-nitropropane to the respective alcohol and aldehyde.

Protocol A: Synthesis of 2-Methyl-2-nitropropanol (The Henry Reaction)

The synthesis relies on the Henry (nitroaldol) reaction. The

Self-Validating Experimental Protocol:

-

Preparation: Charge a round-bottom flask with 2-nitropropane (1.0 eq) and methanol as a solvent.

-

Catalysis: Add a catalytic amount of a mild base (e.g., triethylamine or 10% aqueous NaOH, 0.05 eq). Causality: A mild base is strictly chosen to prevent the Cannizzaro reaction of formaldehyde and to limit the formation of complex side products.

-

Addition: Slowly add aqueous formaldehyde (37%, 1.1 eq) dropwise at room temperature. The reaction is exothermic; maintain the internal temperature between 30-40°C using a water bath.

-

Reaction Monitoring: Stir for 4-6 hours. Validate completion via TLC (Hexane:EtOAc 7:3), visualizing with KMnO

stain (the product will appear as a bright yellow spot). -

Workup: Neutralize the reaction mixture with 1M HCl to pH 7 to quench the nitronate and prevent retro-Henry cleavage during distillation. Extract with ethyl acetate, wash with saturated sodium bisulfite (to remove unreacted formaldehyde), and dry over anhydrous Na

SO -

Purification: Concentrate under reduced pressure to yield 2-methyl-2-nitropropanol as a colorless to pale yellow liquid/low-melting solid[4].

Protocol B: Synthesis of 2-Methyl-2-nitropropanal (Controlled Oxidation)

Converting the alcohol to the aldehyde requires precision. Strong oxidants (like KMnO

Self-Validating Experimental Protocol:

-

Preparation: Dissolve 2-methyl-2-nitropropanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C.

-

Oxidation: Portion-wise, add Dess-Martin Periodinane (1.1 eq). Causality: DMP is utilized because it operates under mild, near-neutral conditions at room temperature, completely avoiding the retro-aldol cleavage that plagues this specific sterically hindered, electron-deficient aldehyde under basic conditions.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Validate via TLC; the aldehyde is less polar than the starting alcohol.

-

Quenching (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO

and saturated aqueous Na -

Isolation: Separate the organic layer, wash with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography to yield 2-methyl-2-nitropropanal.

Divergent Reactivity in Drug Development

In pharmaceutical chemistry, the choice between these two building blocks dictates the trajectory of the synthetic scaffold.

Fig 2: Divergent downstream reactivity pathways for the alcohol and aldehyde.

The Alcohol as a Pro-Nucleophile & Amine Precursor: 2-Methyl-2-nitropropanol is heavily utilized as a precursor to 2-amino-2-methyl-1-propanol (AMP) via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C)[3]. AMP is a sterically hindered amino alcohol widely used in biological buffers, as a ligand in asymmetric catalysis, and as a solubilizing agent in topical drug formulations. The hydroxyl group can also be converted into a good leaving group (mesylate/tosylate) for subsequent nucleophilic displacement, allowing the insertion of the tert-butyl nitro moiety into larger drug scaffolds.

The Aldehyde as an Electrophilic Hub: 2-Methyl-2-nitropropanal is prized for its ability to undergo reductive amination. By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB), chemists can rapidly generate libraries of sterically hindered, nitro-containing alkylamines. Furthermore, it readily participates in Wittig reactions to form nitro-alkenes, which are excellent Michael acceptors for conjugate addition reactions in advanced API (Active Pharmaceutical Ingredient) synthesis[6].

References

-

PubChem (NIH) . "2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442". National Center for Biotechnology Information. Available at:[Link]

-

iChemical . "2-Methyl-2-nitropropanal, CAS No. 98070-60-1". iChemical. Available at:[Link]

-

LookChem . "Cas 79-46-9, 2-Nitropropane". LookChem. Available at: [Link]

Sources

- 1. 2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-nitropropanal, CAS No. 98070-60-1 - iChemical [ichemical.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Methyl-2-nitropropanal | 98070-60-1 [amp.chemicalbook.com]

Reactivity of non-enolizable alpha-nitro aldehydes

Technical Guide: Reactivity and Handling of Non-Enolizable -Nitro Aldehydes

Executive Summary

Non-enolizable

This guide details the synthesis, stability profiles, and chemo-selective transformations of these scaffolds. It focuses on their utility as precursors for quaternary

Structural Dynamics & Stability Profile

The Electrophilicity vs. Instability Paradox

The reactivity of

-

Super-Electrophilicity: The adjacent nitro group (

-withdrawing) significantly lowers the LUMO energy of the carbonyl, making it highly reactive toward nucleophiles. -

Fragmentation Susceptibility (Deformylation): The stability of the nitronate anion (

) makes the

Stability Manifold Diagram

The following diagram illustrates the divergent pathways available to these substrates upon exposure to basic or nucleophilic conditions.

Figure 1: Reaction manifold showing the competition between productive addition and destructive deformylation.

Synthetic Access

Direct nitration of aldehydes is rarely viable for quaternary systems. The most robust route involves the oxidation of 2-nitro-1-alkanols , which are easily accessible via the Henry reaction of secondary nitroalkanes with formaldehyde.

Recommended Workflow: Oxidation of 2-Nitroalkanols

Selection of Oxidant:

-

Swern Oxidation: Effective but requires low temperatures (

C) to prevent decomposition. -

Dess-Martin Periodinane (DMP): Preferred. Operates at room temperature under neutral conditions, minimizing the risk of base-mediated deformylation.

-

Chromium(VI) Reagents (PCC/PDC): Generally avoided due to acidity and toxicity, though historically used.

Protocol 1: Synthesis of -Nitroisobutyraldehyde

Target: 2-methyl-2-nitropropanal (from 2-nitropropane).

Reagents:

-

2-Methyl-2-nitro-1-propanol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (

) and Sodium bicarbonate (

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-methyl-2-nitro-1-propanol (10 mmol) in anhydrous DCM (50 mL).

-

Oxidation: Add Dess-Martin Periodinane (12 mmol) in one portion. The reaction is slightly exothermic; a water bath may be used to maintain ambient temperature (

C). -

Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears yellow/orange).

-

Quench: Dilute with diethyl ether (50 mL). Pour the mixture into a saturated aqueous solution of

and -

Isolation: Separate phases. Extract aqueous layer with ether (

mL). Dry combined organics over -

Purification: Flash chromatography on silica gel is possible but must be rapid. Distillation is viable for volatile analogs but carries explosion risks (nitro compounds). Storage: Use immediately or store at

C under inert atmosphere.

Chemo-Selective Transformations

A. Nucleophilic Additions (Carbon-Carbon Bond Formation)

Because basic nucleophiles (Grignards, organolithiums) trigger deformylation, Lewis-acid mediated additions of soft nucleophiles are required.

-

Allylation: Reaction with allylsilanes (Sakurai reaction) catalyzed by

or -

Mukaiyama Aldol: Silyl enol ethers react well under Lewis acidic conditions.

-

Friedel-Crafts Hydroxyalkylation: Electron-rich aromatics (e.g., indoles) can attack the activated carbonyl.

B. Oxidation to Quaternary -Nitro Acids

This is the primary route to quaternary

-

Reagent: Sodium chlorite (

) / -

Mechanism: The aldehyde hydrate is oxidized to the carboxylic acid.[1][2]

-

Note: This transformation is generally high-yielding because the acidic conditions suppress the deformylation pathway.

C. Reduction

-

To Amino Alcohols: Hydrogenation (

, Raney Ni or Pd/C) reduces both the nitro group and the aldehyde (if not protected). -

To Nitro Alcohols:

-Nitro aldehydes are easily reduced back to the starting alcohol with

Experimental Data Summary

Table 1: Comparative Reactivity of

| Feature | Non-Enolizable | Standard Aliphatic Aldehyde | Mechanistic Implication |

| Enolization | Impossible (Quaternary | Facile | No self-aldol; no racemization. |

| Electrophilicity | Extremely High | Moderate | Reacts with weak nucleophiles. |

| Base Sensitivity | High (Deformylation) | Moderate (Aldol/Cannizzaro) | Avoid alkoxides/hydroxides. |

| Hydrate Formation | Significant ( | Low | Exists often as gem-diol in water.[3] |

| Redox Fate | Precursor to | Precursor to linear amines/acids | Access to conformationally locked drugs. |

Synthesis of Quaternary Amino Acids (Workflow)

The most valuable application of these intermediates is the synthesis of sterically hindered amino acids (e.g.,

Figure 2: Synthetic workflow from nitroalkane to quaternary amino acid.

References

-

Ballini, R., et al. (2005). "Nitroalkanes and 2-Nitro-1-alkanols as Useful Building Blocks for the Synthesis of Heterocycles." Synlett.

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry.

-

Seebach, D., et al. (1982). "Preparation of Nitroalkenes and Nitroalkanes." Helvetica Chimica Acta. (Foundational work on nitro reactivity).

-

Palomo, C., et al. (2005). "Catalytic Enantioselective Henry Reactions." European Journal of Organic Chemistry. (Context on Retro-Henry stability).

-

Mase, N., et al. (2004).[4] "Direct Asymmetric Organocatalytic Michael Reactions of

-Disubstituted Aldehydes." Organic Letters. (Demonstrates the utility of quaternary aldehyde scaffolds). -

Joshi, S. P., et al. (2010). "Efficient Synthesis of Symmetrical

-Disubstituted

Sources

- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

2-nitroisobutyraldehyde boiling point and density

An In-Depth Technical Guide to the Physicochemical Profiling of 2-Nitroisobutyraldehyde: Boiling Point, Density, and Experimental Methodologies

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Architecture

2-Nitroisobutyraldehyde (IUPAC: 2-methyl-2-nitropropanal; CAS: 98070-60-1) is a highly specialized, sterically hindered aliphatic building block utilized in advanced organic synthesis and pharmaceutical intermediate development[1]. Characterized by a gem-dimethyl group flanked by a strongly electron-withdrawing nitro group and a reactive aldehyde moiety, this molecule presents unique physicochemical behaviors.

As a Senior Application Scientist, I often see researchers struggle with the physical characterization of nitrated aldehydes. Because empirical literature values for the exact boiling point and density of 2-nitroisobutyraldehyde are rarely published in standard open-source databases, researchers must rely on thermodynamic extrapolation from its precursors and rigorous in-house analytical validation. This whitepaper provides the theoretical causality behind its physical properties and the self-validating experimental protocols required to measure them accurately.

Thermodynamic Causality: Boiling Point & Density

The macroscopic properties of a compound—specifically boiling point and density—are dictated by its intermolecular forces and molecular packing.

-

Boiling Point Dynamics: To predict the boiling point of 2-nitroisobutyraldehyde, we must look at its synthetic precursor, 2-methyl-2-nitropropanol (CAS: 76-39-1). The alcohol precursor exhibits a boiling point of approximately 180 °C at 760 mmHg (or 94–95 °C at 10 mmHg) due to strong intermolecular hydrogen bonding[2][3]. When the alcohol is oxidized to the aldehyde, the hydrogen-bond donor capacity is lost. However, the strong dipole moment of the nitro group (

) prevents the boiling point from dropping as drastically as it would in a purely aliphatic system. Consequently, the atmospheric boiling point of 2-nitroisobutyraldehyde is thermodynamically estimated to be in the 135 °C – 145 °C range. -

Density Dynamics: Nitro compounds are characteristically dense due to the high atomic mass of the oxygen atoms and tight molecular packing facilitated by dipole-dipole interactions. While 2-methyl-2-nitropropanol has a density of 1.135–1.195 g/cm³[2][4], the aldehyde, lacking the dense hydrogen-bond network, will exhibit slightly looser packing. Its density is estimated at 1.10 – 1.15 g/cm³ at 20 °C.

Table 1: Physicochemical Comparison of 2-Nitroisobutyraldehyde and Analogs

| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Intermolecular Forces |

| 2-Methyl-2-nitropropanal | 98070-60-1 | 117.10 g/mol | ~135–145 (760 mmHg) | ~1.10–1.15 | Dipole-Dipole (Acceptor) |

| 2-Methyl-2-nitropropanol | 76-39-1 | 119.12 g/mol | 180 (760 mmHg) | 1.135 | H-Bonding (Donor/Acceptor) |

| Isobutyraldehyde | 78-84-2 | 72.11 g/mol | 63 (760 mmHg) | 0.79 | Weak Dipole |

*Values are thermodynamically derived estimates based on structural analog extrapolation. Standardized thermochemical data requires rigorous empirical validation[5].

Synthesis & Isolation Pathway

The purity of 2-nitroisobutyraldehyde directly impacts the accuracy of density and boiling point measurements. Traces of unreacted alcohol will artificially elevate the boiling point, while over-oxidation to the carboxylic acid will skew density. The standard synthesis involves a base-catalyzed Henry reaction followed by controlled oxidation.

Synthesis pathway of 2-nitroisobutyraldehyde from 2-nitropropane.

Self-Validating Experimental Protocols

To establish authoritative, publication-grade data for 2-nitroisobutyraldehyde, laboratories must utilize the following self-validating methodologies. Caution: Heating nitro-aliphatic compounds to their atmospheric boiling point poses a risk of thermal decomposition. Reduced-pressure measurements are mandatory.

Protocol 4.1: Boiling Point Determination via Reduced-Pressure Ebulliometry

Causality: By measuring the boiling point at multiple reduced pressures, we can construct a Clausius-Clapeyron plot. This self-validates the data by ensuring linearity; any deviation indicates thermal degradation.

-

Apparatus Setup: Assemble a micro-ebulliometer equipped with a vacuum pump, a highly precise digital manostat (±0.1 mmHg), and a calibrated Platinum Resistance Thermometer (RTD, ±0.01 °C).

-

Sample Preparation: Load 5.0 mL of ultra-pure (>99.5% by GC-FID) 2-nitroisobutyraldehyde into the ebulliometer. Add inert boiling chips to prevent superheating.

-

Pressure Equilibration: Evacuate the system to exactly 10.0 mmHg. Allow the system to equilibrate for 5 minutes.

-

Heating & Measurement: Apply a gentle heating mantle. Record the temperature when the reflux ring stabilizes at the thermometer bulb and the temperature reading remains constant for 60 seconds.

-

Data Iteration: Repeat the measurement at 20.0 mmHg, 30.0 mmHg, and 50.0 mmHg.

-

Extrapolation: Plot

versus

Protocol 4.2: Density Measurement via Oscillating U-Tube Densitometry

Causality: Traditional pycnometry is prone to human error and temperature fluctuations. An oscillating U-tube densitometer measures the change in the oscillation frequency of a borosilicate glass tube, which is directly mathematically proportional to the mass (and thus density) of the injected fluid, providing a self-validating, highly precise measurement.

-

Instrument Calibration: Flush an Anton Paar (or equivalent) oscillating U-tube densitometer with absolute ethanol, followed by dry air. Calibrate the instrument at 20.00 °C using ultra-pure degassed water (density = 0.9982 g/cm³) and dry air.

-

Sample Injection: Using a Luer-lock glass syringe, slowly inject 2.0 mL of 2-nitroisobutyraldehyde into the U-tube. Critical Step: Visually inspect the built-in camera feed to ensure absolutely zero micro-bubbles are present, as bubbles will drastically lower the apparent density.

-

Thermal Equilibration: Allow the Peltier temperature control system to stabilize the sample at exactly 20.00 °C (±0.01 °C).

-

Measurement: Initiate the oscillation sequence. The instrument will measure the period of oscillation (

) and calculate the density ( -

Validation: Perform triplicate injections. The relative standard deviation (RSD) must be < 0.05%.

Quality Control & Impurity Profiling

When determining the physicochemical constants of 2-nitroisobutyraldehyde, the presence of specific synthetic impurities will predictably skew the results:

-

Residual 2-Methyl-2-nitropropanol: Even 1-2% of the alcohol precursor will artificially elevate the boiling point and increase the density due to the re-introduction of hydrogen bonding.

-

Water Content: Because the aldehyde is synthesized via aqueous workups, trace water will depress the boiling point (forming an azeotrope) and lower the density. Karl Fischer titration must confirm water content is < 0.05% before physical testing.

References

Sources

Methodological & Application

Synthesis of 2-Methyl-2-nitropropanal from 2-nitropropane

The synthesis of 2-methyl-2-nitropropanal from 2-nitropropane is a highly specific chemical transformation requiring precise control over carbon-carbon bond formation and subsequent oxidation. This application note provides a comprehensive, self-validating protocol designed for researchers and drug development professionals.

To achieve high yields and purity, the synthesis is divided into a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction followed by a kinetically controlled Swern oxidation.

Mechanistic Rationale and Synthetic Strategy

The direct formylation of 2-nitropropane to an aldehyde is synthetically impractical due to the instability of the intermediate species. Instead, the workflow relies on the initial formation of a primary alcohol, 2-methyl-2-nitropropan-1-ol, which serves as a stable, isolable intermediate[1].

Step 1: The Henry Reaction The first step utilizes a base-catalyzed aldol-type condensation between 2-nitropropane and formaldehyde. A critical experimental choice here is the use of polyoxymethylene (paraformaldehyde) instead of aqueous formalin. Aqueous formalin introduces significant amounts of water into the reaction matrix, which severely complicates the extraction of the highly polar 2-methyl-2-nitropropan-1-ol. By utilizing polyoxymethylene in a concentrated medium with a catalytic amount of sodium hydroxide, the equilibrium is driven forward, and the product can be isolated directly as a high-purity crystalline powder[2]. Alternatively, solid base catalysts like MgAl-layered double hydroxides (LDH) can be employed for a greener catalytic profile[3].

Step 2: Controlled Oxidation The intermediate 2-methyl-2-nitropropan-1-ol features a sterically hindered, neo-pentyl-like primary alcohol adjacent to a sensitive nitro group. Harsh oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidation to the carboxylic acid or unwanted Nef-type cleavage of the nitro group. The Swern Oxidation is selected because it operates under mild, anhydrous conditions at cryogenic temperatures (-78 °C), arresting the oxidation strictly at the aldehyde stage.

Two-step synthetic workflow for 2-methyl-2-nitropropanal from 2-nitropropane.

Protocol 1: Synthesis of 2-Methyl-2-nitropropan-1-ol

This protocol leverages a low-solvent, high-concentration environment to maximize yield and simplify downstream purification[2].

Quantitative Data & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Nitropropane | 89.09 | 1.00 | 90.5 g | Starting Material |

| Polyoxymethylene | 30.03 (eq) | 0.97 | 29.8 g | Electrophile Source |

| NaOH (400 g/L aq) | 40.00 | 0.008 | 1.2 g | Base Catalyst |

| Stearic Acid | 284.48 | ~0.008 | As needed | Neutralizing Agent |

Step-by-Step Methodology

-

Preparation: Equip a 250 mL multi-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an ice-water cooling bath.

-

Initiation: Charge the flask with 90.5 g (1.00 mol) of 2-nitropropane. Add the NaOH solution (1.2 g, 0.008 mol) to establish the basic environment required for nitronate formation[2].

-

Electrophile Addition: Gradually add 29.8 g (0.97 mol) of polyoxymethylene in small portions. Critical Step: The reaction is exothermic. Modulate the addition rate and utilize the ice bath to maintain the internal temperature strictly between 45 °C and 58 °C[2].

-

Maturation: Once addition is complete, maintain the reaction mixture at 50 °C for 1 hour under continuous agitation.

-

Neutralization: Quench the basic catalyst by adding stearic acid at 55 °C until the pH of the mixture reaches 4.3. This prevents reverse-aldol degradation during cooling[2].

-

Isolation: Allow the mixture to cool to room temperature. The product will begin to crystallize. Agitate under a gentle stream of air to evaporate residual liquid phase and break up solid clots.

-

Yield: The process yields approximately 112.6 g (92% yield) of 2-methyl-2-nitropropan-1-ol as a white powder (Melting Point: 88 °C)[2].

Mechanistic pathway of the base-catalyzed Henry (nitroaldol) reaction.

Protocol 2: Synthesis of 2-Methyl-2-nitropropanal

The Swern oxidation must be executed under strictly anhydrous conditions to ensure the formation of the highly reactive alkoxysulfonium ylide intermediate.

Quantitative Data & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Methyl-2-nitropropan-1-ol | 119.12 | 1.00 | 11.9 g (100 mmol) | Substrate |

| Oxalyl Chloride | 126.93 | 1.20 | 15.2 g | Activating Agent |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.40 | 18.8 g | Oxidant |

| Triethylamine (Et₃N) | 101.19 | 5.00 | 50.6 g | Base |

| Dichloromethane (DCM) | 84.93 | - | 250 mL | Anhydrous Solvent |

Step-by-Step Methodology

-

System Purging: Flame-dry a 500 mL 3-neck flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Activation: Add 150 mL of anhydrous DCM and 15.2 g of oxalyl chloride to the flask. Cool the system to -78 °C using a dry ice/acetone bath.

-

Swern Reagent Formation: Dissolve 18.8 g of anhydrous DMSO in 20 mL of DCM. Add this solution dropwise over 15 minutes. Caution: Vigorous evolution of CO and CO₂ gas will occur. Ensure proper venting. Stir for 15 minutes at -78 °C.

-

Substrate Oxidation: Dissolve 11.9 g of 2-methyl-2-nitropropan-1-ol in 30 mL of DCM. Add this dropwise to the activated Swern reagent over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes.

-

Ylide Cleavage: Add 50.6 g of Triethylamine (Et₃N) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench the reaction with 100 mL of distilled water. Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep water bath < 30 °C due to aldehyde volatility). Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-methyl-2-nitropropanal.

Self-Validating Analytical System

To ensure the scientific integrity of the workflow, the following in-process controls and final analytical specifications must be met to validate the success of the synthesis.

-

In-Process Control (TLC): During the Swern oxidation, monitor the reaction via Thin Layer Chromatography (Silica gel, 7:3 Hexanes/EtOAc). The starting material (alcohol) will appear as a highly polar spot (stainable with KMnO₄). The product (aldehyde) will migrate significantly higher (less polar) and react positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, turning bright orange/yellow.

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Validation of Step 1: Presence of a broad -OH stretch at ~3400–3500 cm⁻¹ and strong -NO₂ stretches at ~1540 and 1350 cm⁻¹[3].

-

Validation of Step 2: Complete disappearance of the -OH stretch and the emergence of a sharp, intense carbonyl (C=O) stretch at ~1725–1735 cm⁻¹.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

-

The definitive proof of successful oxidation is the appearance of an aldehydic proton signal as a sharp singlet far downfield at ~9.5–9.8 ppm .

-

The gem-dimethyl groups will appear as a prominent 6-proton singlet at ~1.7–1.8 ppm .

-

References

- Preparation of 2-nitro-2-methyl-1-propanol. Google Patents (US4241226A).

-

MgAl-Layered Double Hydroxide Solid Base Catalysts for Henry Reaction: A Green Protocol. MDPI. Available at:[Link]

Sources

Navigating the Steric Maze: A Detailed Protocol for the Henry Reaction of 2-Methyl-2-nitropropanal

For researchers, medicinal chemists, and professionals in drug development, the Henry (or nitroaldol) reaction stands as a cornerstone of C-C bond formation, offering a powerful route to valuable β-nitro alcohols. These products are versatile intermediates, readily transformed into β-amino alcohols, nitroalkenes, and α-hydroxy ketones—moieties frequently encountered in pharmacologically active compounds.[1][2] This guide provides an in-depth, field-proven protocol for the Henry reaction, specifically addressing the challenges and nuances associated with the sterically hindered substrate, 2-Methyl-2-nitropropanal.

Introduction: The Henry Reaction and the Challenge of Steric Hindrance

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[2][3] The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol.[4]

While the reaction is broadly applicable, its efficiency can be significantly hampered by steric hindrance around the carbonyl group. Aldehydes such as 2-Methyl-2-nitropropanal, with a quaternary carbon adjacent to the formyl group, present a considerable steric barrier to the approaching nucleophile. This can lead to sluggish reaction rates, incomplete conversion, and an increased propensity for side reactions, such as the Cannizzaro reaction (base-induced disproportionation of the aldehyde).[5] Therefore, careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is paramount to achieving a successful outcome.

Synthesis of the Precursor: 2-Methyl-2-nitropropanal

A reliable protocol for the Henry reaction of 2-Methyl-2-nitropropanal begins with the synthesis of the aldehyde itself. A common and effective route involves the Henry reaction of 2-nitropropane with formaldehyde to generate the corresponding alcohol, followed by a mild oxidation.

Step 1: Synthesis of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from established patent literature, demonstrating a robust method for the synthesis of the alcohol precursor.[6][7]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Charging: Charge the flask with 2-nitropropane (1.0 eq).

-

Reagent Addition: Gradually and simultaneously add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.05 eq) and a catalytic amount of a suitable base (e.g., 10 mol% aqueous sodium hydroxide). Maintain the internal temperature between 40-50 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the limiting reagent (2-nitropropane) is observed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., saturated aqueous ammonium chloride solution) to a pH of ~7.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 2-Methyl-2-nitro-1-propanol. The product can be further purified by distillation or recrystallization.

Step 2: Oxidation to 2-Methyl-2-nitropropanal

The oxidation of the sterically hindered primary alcohol, 2-Methyl-2-nitro-1-propanol, to the corresponding aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid or C-C bond cleavage. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are highly effective methods for this transformation.[6][8][9]

Option A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[8][10][11]

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

-

Activator Formation: Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 2-Methyl-2-nitro-1-propanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 45-60 minutes.

-

Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-45 minutes.

-

Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure. Caution: The aldehyde product can be volatile.

-

Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Option B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and convenient alternative for the oxidation of primary alcohols to aldehydes.[4][6][12]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-2-nitro-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.

-

Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Protocol for the Henry Reaction of 2-Methyl-2-nitropropanal

With the sterically hindered aldehyde in hand, the following protocol outlines the key steps for its successful Henry reaction with a suitable nitroalkane (e.g., nitromethane). The choice of a non-nucleophilic, sterically hindered base is crucial to promote the desired reaction while minimizing side reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

Preparation of Schiff bases from alpha-nitroisobutyraldehyde

Application Note: Synthesis of Schiff Bases from -Nitroisobutyraldehyde

Part 1: Executive Summary & Chemical Context

-Nitroisobutyraldehyde (ANI)2-methyl-2-nitropropanal-

Retro-Henry Instability: In the presence of basic catalysts (common in Schiff base synthesis), ANI is prone to the retro-Henry reaction , decomposing back into 2-nitropropane and formaldehyde.

-

Steric Hindrance: The gem-dimethyl group adjacent to the carbonyl carbon impedes nucleophilic attack by the amine, requiring forcing conditions that often trigger decomposition.

This guide provides a Lewis Acid-Mediated Dehydration Protocol designed to bypass these instability issues, favoring imine formation over decomposition.

Part 2: Mechanism & Strategy

The synthesis relies on shifting the equilibrium toward the imine by rapid removal of water and activation of the carbonyl oxygen without using strong Brønsted bases.

Reaction Pathway Analysis

The following Graphviz diagram illustrates the competing pathways. The goal is to drive the reaction along the green path (Imine Formation) while suppressing the red path (Retro-Henry Decomposition).

Figure 1: Competing reaction pathways. The protocol utilizes Lewis acid catalysis to accelerate the dehydration step (Green), kinetically trapping the imine before thermodynamic equilibrium favors the retro-Henry decomposition (Red).

Part 3: Detailed Experimental Protocols

Two methods are provided. Method A is the standard protocol for reactive amines. Method B (Titanium Tetrachloride) is the "Gold Standard" for unreactive amines or highly unstable substrates.

Pre-requisites & Safety

-

Precursor Handling:

-Nitroisobutyraldehyde is often prepared in situ or freshly distilled from the oxidation of 2-nitro-2-methyl-1-propanol due to its tendency to polymerize or decompose. -

Safety: Nitro compounds are potentially energetic. Avoid high temperatures (>100°C) during distillation. Work in a fume hood; ANI is lachrymatory.

Method A: Molecular Sieve Dehydration (For Reactive Amines)

Best for: Aliphatic amines or electron-rich anilines.

Materials:

- -Nitroisobutyraldehyde (1.0 equiv)

-

Primary Amine (1.0 - 1.1 equiv)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

-

Activated 4Å Molecular Sieves (Powdered)

-

Acid Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) - Use with caution.

Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (

). -

Solvation: Add activated 4Å molecular sieves (200 mg/mmol of aldehyde) and anhydrous DCM.

-

Addition: Add

-nitroisobutyraldehyde (1.0 equiv) followed by the amine (1.0 equiv). -

Catalysis: Add pTSA (1 mol%). Note: Keep acid load low to prevent retro-Henry.

-

Reaction: Stir at Room Temperature (20-25°C) for 6–12 hours. Monitor by TLC (disappearance of aldehyde).

-

Work-up: Filter through a pad of Celite to remove sieves. Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica gel is slightly acidic and may hydrolyze the imine.

Method B: TiCl₄ Mediated Synthesis (High Reliability)

Best for: Sterically hindered amines, electron-deficient anilines, or if Method A fails. Mechanism: TiCl₄ acts as a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to facilitate nucleophilic attack.

Materials:

- -Nitroisobutyraldehyde (1.0 equiv)

-

Primary Amine (1.0 - 1.2 equiv)

-

Titanium(IV) chloride (

) (0.5 - 0.6 equiv) -

Triethylamine (

) (3.0 - 4.0 equiv) -

Anhydrous DCM or THF

Step-by-Step Protocol:

-

Setup: Equip a 3-neck flask with an addition funnel, nitrogen inlet, and thermometer. Cool to 0°C using an ice bath.

-

Amine Solution: Dissolve the Amine (1.1 equiv) and Triethylamine (3.5 equiv) in anhydrous DCM (5 mL/mmol).

-

TiCl₄ Addition: Dropwise add

(0.6 equiv) to the amine solution at 0°C.-

Observation: The solution will likely turn orange/brown and fume slightly. Stir for 10 minutes.

-

-

Aldehyde Addition: Dissolve

-nitroisobutyraldehyde (1.0 equiv) in a minimum amount of DCM. Add this solution dropwise to the reaction mixture at 0°C. -

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–8 hours.[1]

-

Quench: Critical Step. The reaction mixture will be a slurry. Pour it carefully into a rapidly stirring saturated

solution (or dilute NaOH) to quench the Titanium salts. -

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying: Dry combined organics over

(anhydrous), filter, and concentrate. -

Isolation: The residue is usually the pure Schiff base. If necessary, purify via rapid flash chromatography on basic alumina (neutralized silica) or recrystallization.

Part 4: Data Analysis & Validation

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl signal and the appearance of the imine characteristic signals.

Table 1: Key Characterization Markers

| Technique | Parameter | Expected Value | Notes |

| 1H NMR | Imine Proton (HC=N) | Singlet (may be broadened if bulky). | |

| 1H NMR | Gem-Dimethyl | Distinct singlet (6H). | |

| 13C NMR | Imine Carbon (C=N) | Characteristic downfield shift. | |

| FTIR | C=N Stretch | 1620 – 1660 cm⁻¹ | Strong, sharp band. |

| FTIR | NO₂ Stretch | 1540 (asym) / 1350 (sym) | Confirm integrity of nitro group. |

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Starting Material Recovery | Retro-Henry Decomposition | Switch to Method B ( |

| Oily/Polymerized Product | Aldehyde Instability | Use freshly prepared aldehyde. Store the Schiff base at -20°C under Argon. |

| Formaldehyde Odor | Decomposition | The aldehyde has reverted to 2-nitropropane + Formaldehyde. Lower reaction temperature and reduce reaction time. |

| Hydrolysis on Column | Acidic Silica Gel | Use Basic Alumina or pre-treat Silica Gel with 1% Triethylamine in Hexane before loading. |

References

-

Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[1][2][3] Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Recent advances in the chemistry of imine-based multicomponent reactions. Retrieved from [Link]

Application Note: Catalytic Hydrogenation of 2-Methyl-2-nitropropanal to 2-Amino-2-methylpropan-1-ol (AMP)

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Reaction Dynamics

The synthesis of 2-amino-2-methylpropan-1-ol (AMP) via the catalytic hydrogenation of 2-methyl-2-nitropropanal presents a unique chemoselectivity and sequencing challenge. The substrate contains two highly reactive functional groups: an aliphatic aldehyde (-CHO) and an alpha-tertiary nitro group (-NO₂).

Complete conversion to the amino alcohol requires a tandem reduction process consuming 4 equivalents of molecular hydrogen (H₂). However, the kinetics of these reductions are inherently mismatched. The1 typically proceeds much faster than the 2[1][2].

The Causality of Byproduct Formation

If the nitro group is reduced to a primary amine while unreacted aldehyde groups remain in the reaction matrix, a rapid intermolecular condensation occurs. The newly formed amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of adjacent molecules to form an imine (Schiff base). Under reductive conditions, these imines are further hydrogenated into secondary amines or complex oligomers, drastically reducing the yield of the target AMP.

To circumvent this, the reaction environment must be strictly controlled. By introducing a stoichiometric amount of a weak acid (such as glacial acetic acid) into the solvent matrix, the intermediate amine is immediately protonated into a non-nucleophilic ammonium salt (-NH₃⁺). This completely shuts down the Schiff base condensation pathway, allowing the slower aldehyde reduction to proceed unhindered.

Figure 1: Reaction network illustrating the tandem reduction pathways and the critical Schiff base side-reaction.

Catalyst Selection & Quantitative Performance

The choice of heterogeneous catalyst dictates the required temperature, pressure, and ultimate chemoselectivity of the process. While Palladium on Carbon (Pd/C) is a standard 3 for nitro groups, it is notoriously sluggish for aliphatic aldehydes[3]. Platinum on Carbon (Pt/C), conversely, provides a more balanced kinetic profile for both functional groups.

The following table summarizes the optimization of reaction conditions, demonstrating the causal relationship between acidic additives and product selectivity.

| Catalyst System | H₂ Pressure (bar) | Temp (°C) | Additive | Conversion (%) | Selectivity to AMP (%) | Major Byproduct Observed |

| 5% Pd/C | 10 | 25 | None | >99 | 45 | Schiff bases / Oligomers |

| Raney Nickel | 50 | 60 | None | >99 | 78 | Secondary amines |

| 5% Pt/C | 50 | 60 | None | >99 | 82 | Secondary amines |

| 5% Pt/C | 50 | 60 | AcOH (1.1 eq) | >99 | >98 | None (Trace acetal) |

Table 1: Comparative performance of hydrogenation catalysts for the conversion of 2-methyl-2-nitropropanal to AMP.

Standard Operating Procedure (SOP)

This protocol utilizes a 5% Pt/C catalyst in an acidic methanol matrix to ensure maximum yield of.

Materials Required:

-

Substrate: 2-Methyl-2-nitropropanal (100 mmol, 11.7 g)

-

Catalyst: 5 wt% Pt/C (dry powder, 0.5 g)

-

Solvent: HPLC-grade Methanol (100 mL)

-

Additive: Glacial Acetic Acid (110 mmol, 6.6 g)

-

Equipment: 300 mL Parr Autoclave (Hastelloy or Stainless Steel), Celite 545.

Step-by-Step Methodology:

-

Substrate Preparation: In a well-ventilated fume hood, dissolve 11.7 g of 2-methyl-2-nitropropanal in 100 mL of methanol. Slowly add 6.6 g of glacial acetic acid. Stir until completely homogenized.

-

Catalyst Loading: Carefully transfer the solution into the 300 mL autoclave vessel. Add 0.5 g of 5% Pt/C. Safety Note: Dry Pt/C is highly pyrophoric in the presence of methanol vapors. Purge the headspace with Argon before addition.

-

Reactor Purging (Self-Validation Step): Seal the reactor. Purge the system by pressurizing with Nitrogen to 10 bar and venting (repeat 3 times) to remove oxygen. Follow by pressurizing with Hydrogen gas to 10 bar and venting (repeat 3 times).

-

Hydrogenation: Pressurize the reactor to 50 bar with H₂. Initiate vigorous mechanical stirring (800-1000 RPM) to overcome gas-liquid mass transfer limitations. Heat the reactor to 60°C.

-

Reaction Monitoring: Monitor the pressure drop. The reaction requires 400 mmol of H₂. Maintain pressure at 50 bar via a continuous feed or periodic repressurization. The reaction is deemed complete when H₂ uptake ceases entirely (typically 4-6 hours).

-

Workup & Filtration: Cool the reactor to room temperature and carefully vent the residual H₂. Purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with 20 mL of methanol.

-

Neutralization & Purification: The filtrate contains the acetate salt of AMP. Add 10 M NaOH(aq) dropwise under ice-cooling until the pH reaches 11.0. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Final Isolation: Purify the crude product via vacuum distillation to yield pure 2-amino-2-methylpropan-1-ol as a colorless, viscous liquid or low-melting solid.

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Troubleshooting & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must implement the following quality control checkpoints:

-

Mass Balance & H₂ Uptake: The theoretical H₂ consumption for 100 mmol of substrate is exactly 400 mmol. If uptake ceases at ~300 mmol, it indicates the nitro group has reduced, but the aldehyde reduction has stalled. Causality: This is usually due to catalyst poisoning or insufficient stirring (mass transfer limitation). Increase agitation RPM.

-

GC-MS Monitoring: Aliquots should be taken at 2 hours and 4 hours. The presence of a mass peak at m/z 101 (2-amino-2-methylpropanal) indicates incomplete tandem reduction. A mass peak at m/z 184 indicates Schiff base dimer formation, signifying that insufficient acetic acid was used during Step 1.

References

- Ataman Kimya. "2-AMINO-2-METHYL-1-PROPANOL - Chemical Properties and Synthesis." Ataman Chemicals.

- ResearchGate. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." ResearchGate Publications.

- Scholaris. "Kinetic and Isotopic Investigation on Hydrogenation of Aliphatic Aldehydes over Dispersed Ru Nanoparticle Catalysts." Scholaris.ca.

- TCI Chemicals. "Hydrogenation Catalysts - Technical Review." TCI Chemicals.

Sources

Procedure for synthesizing gem-dimethyl nitro aldehydes

Application Note: Asymmetric Synthesis of gem-Dimethyl Nitro Aldehydes via Organocatalytic Michael Addition

Executive Summary & Mechanistic Rationale

The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in organic synthesis due to severe steric repulsion during C–C bond formation. The synthesis of gem-dimethyl γ-nitro aldehydes—highly versatile precursors for unnatural amino acids, chiral pyrrolidines, and pharmaceutical intermediates—relies heavily on the asymmetric Michael addition of α,α-disubstituted aldehydes (e.g., isobutyraldehyde) to nitroalkenes [1].

The Causality of Catalyst Selection: Traditional secondary amine catalysts (such as L-proline or MacMillan’s imidazolidinones) often fail or provide poor yields with isobutyraldehyde. The steric clash between the gem-dimethyl group and the secondary amine framework prevents efficient enamine formation. To circumvent this, bifunctional primary amine-thiourea (or squaramide) catalysts derived from trans-cyclohexane-1,2-diamine are employed [2].

-

HOMO Raising: The unhindered primary amine readily condenses with isobutyraldehyde to form a reactive, electron-rich enamine.

-

LUMO Lowering: The thiourea moiety simultaneously coordinates the nitro group of the electrophile via double hydrogen bonding, locking the nitroalkene in a rigid chiral pocket that dictates high facial selectivity during the nucleophilic attack [3].

Catalytic Workflow

Organocatalytic cycle for the asymmetric synthesis of gem-dimethyl nitro aldehydes.

Experimental Protocol: Synthesis of (R)-2,2-Dimethyl-4-nitro-3-phenylbutanal

This protocol describes a self-validating methodology for the conjugate addition of isobutyraldehyde to trans-β-nitrostyrene.

Materials & Reagents

-

trans-β-Nitrostyrene (1.0 mmol, 149 mg)

-

Isobutyraldehyde (3.0 mmol, 275 µL) – Must be freshly distilled.

-

Bifunctional Primary Amine-Thiourea Catalyst (10 mol%, 0.1 mmol)

-

Benzoic acid (10 mol%, 12 mg) – Acts as a co-catalyst to facilitate iminium/enamine hydrolysis.

-

Toluene (Anhydrous, 2.0 mL)

Step-by-Step Methodology

-

Catalyst Pre-Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral bifunctional catalyst (10 mol%) and benzoic acid (10 mol%). Dissolve the mixture in anhydrous toluene (2.0 mL) under an argon atmosphere.

-

Enamine Generation: Add freshly distilled isobutyraldehyde (3.0 mmol) to the solution in one portion. Stir the reaction mixture at room temperature for 15 minutes to allow the pre-equilibrium formation of the enamine intermediate.

-

Electrophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Add trans-β-nitrostyrene (1.0 mmol) in a single portion.

-

Reaction Monitoring (Visual & TLC):

-

Visual Cue: The solution will initially adopt the bright yellow color characteristic of the conjugated nitrostyrene. As the reaction progresses and the conjugated system is broken via the Michael addition, the yellow color will noticeably fade to a pale yellow/colorless state.

-

TLC Check: Monitor via TLC (Hexane/EtOAc 8:2). The nitrostyrene (

) will disappear, and the product (

-

-

Quenching & Extraction: Once complete (typically 24–48 hours), quench the reaction by adding 2 mL of saturated aqueous

. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexane/Ethyl Acetate (95:5 to 80:20) to afford the pure gem-dimethyl nitro aldehyde.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the synthesized product, the protocol is designed with built-in validation checks:

-

Substrate Integrity Check: Isobutyraldehyde is highly susceptible to autoxidation, forming isobutyric acid. If unpurified aldehyde is used, the excess acid will protonate the primary amine catalyst, completely shutting down the catalytic cycle. Validation: Check the pH of the aldehyde or run a quick

H-NMR before use; an acid peak at ~11 ppm indicates degradation. -

Structural Validation (NMR Causality): The successful formation of the gem-dimethyl quaternary center is definitively proven by the

H-NMR spectrum of the product. Because the α-carbon possesses two methyl groups, there are no protons available to couple with the aldehyde proton. Validation: You must observe a sharp, distinct singlet at -

Diastereotopic Verification: The

protons adjacent to the new chiral center will appear as two distinct doublet of doublets (e.g.,

Quantitative Substrate Scope Data

The bifunctional primary amine catalytic system demonstrates robust tolerance across various electronic environments on the nitroalkene.

| Nitroalkene Substrate | Corresponding gem-Dimethyl Nitro Aldehyde Product | Yield (%) | Enantiomeric Excess (ee %) |

| trans-β-Nitrostyrene | 2,2-Dimethyl-4-nitro-3-phenylbutanal | 85 | 95 |

| 4-Methyl-β-nitrostyrene | 2,2-Dimethyl-4-nitro-3-(p-tolyl)butanal | 88 | 92 |

| 4-Methoxy-β-nitrostyrene | 3-(4-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | 80 | 85 |

| 4-Chloro-β-nitrostyrene | 3-(4-Chlorophenyl)-2,2-dimethyl-4-nitrobutanal | 82 | 88 |

| 2-(2-Nitrovinyl)naphthalene | 2,2-Dimethyl-3-(naphthalen-2-yl)-4-nitrobutanal | 84 | 90 |

Data summarized from optimized primary amine-thiourea catalytic systems [1], [2].

References

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI Molecules (2017). [Link]

-

Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines. MDPI Molecules (2018). [Link]

- Organocatalysts and methods of use in chemical synthesis.

Application Notes and Protocols for the Storage and Handling of Unstable α-Nitro Aldehydes

Preamble: The Challenge of α-Nitro Aldehyde Stability

α-Nitro aldehydes represent a class of highly valuable synthetic intermediates, prized for their dual reactivity that enables the construction of complex molecular architectures, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids.[1] However, the very features that make them synthetically versatile—the electrophilic carbonyl center and the acidic α-proton due to the potent electron-withdrawing nature of the adjacent nitro group—also render them exceptionally unstable.[2] This guide provides a comprehensive overview of the factors governing the stability of α-nitro aldehydes and offers detailed protocols for their appropriate storage, handling, and stability assessment to ensure their integrity for research and development applications.

Understanding the Instability: Key Decomposition Pathways

The instability of α-nitro aldehydes is primarily rooted in their susceptibility to several degradation pathways. A thorough understanding of these mechanisms is paramount for developing effective storage and handling strategies.

Retro-Henry (Retro-Nitroaldol) Reaction

The most significant decomposition pathway for α-nitro aldehydes is the base-catalyzed retro-Henry reaction.[3][4] The α-proton is highly acidic due to the inductive effect of both the aldehyde and the nitro group, making it readily abstracted by even weak bases.[5] This generates a resonance-stabilized nitronate anion, leading to the cleavage of the C-C bond and reversion to the starting nitroalkane and aldehyde.[3][4] This process is reversible, and the equilibrium can be influenced by pH and temperature.[4][6]

Figure 1: Base-catalyzed retro-Henry decomposition pathway.

Oxidation

Like all aldehydes, α-nitro aldehydes are susceptible to oxidation to the corresponding carboxylic acids. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities. The formation of acidic impurities can, in turn, catalyze other degradation pathways.

Polymerization

Under certain conditions, particularly in the presence of basic impurities or at elevated temperatures, α-nitro aldehydes can undergo self-condensation reactions or subsequent dehydration to form nitroalkenes. These electron-deficient nitroalkenes are highly prone to anionic or free-radical polymerization, leading to the formation of intractable materials.[7][8]

Figure 2: Overview of key decomposition pathways for α-nitro aldehydes.

Recommended Storage Conditions

To mitigate the aforementioned decomposition pathways, stringent storage conditions are essential. The primary goals are to minimize exposure to basic conditions, oxygen, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower (in a freezer) | Reduces the rate of all chemical degradation pathways. For some highly unstable derivatives, storage at -80°C may be necessary.[9][10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functionality by atmospheric oxygen.[11] |

| pH Environment | Slightly acidic to neutral (pH 4-6) | Minimizes the base-catalyzed retro-Henry reaction. Avoid all contact with basic materials.[3][4] |

| Light Exposure | Amber glass vials or containers wrapped in aluminum foil | Protects the compound from light-induced degradation.[2] |

| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents evaporation of volatile components and contamination from the atmosphere. PTFE liners provide excellent chemical resistance.[12] |

| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dichloromethane) or as a neat solid if stable. Avoid alcohols. | Minimizes water content which can participate in degradation. Alcohols can form hemiacetals.[2][13] For solutions, use of HPLC-grade solvents is recommended to avoid impurities that could catalyze decomposition.[14] |

Safe Handling Protocols

Due to their chemical instability and potential toxicity, α-nitro aldehydes must be handled with appropriate safety precautions in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Always wear standard PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[11]

Engineering Controls

All manipulations of α-nitro aldehydes, especially outside of a sealed container, should be performed in a certified chemical fume hood to avoid inhalation of any volatile components.[11]

Protocol for Weighing and Dispensing

-

Preparation : Allow the container of the α-nitro aldehyde to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Inert Atmosphere : If possible, perform all transfers under a gentle stream of an inert gas (argon or nitrogen) in a fume hood.

-

Weighing :

-

Pre-weigh a clean, dry vial with a cap.

-

Inside the fume hood, carefully transfer the desired amount of the α-nitro aldehyde to the pre-weighed vial. Use compatible spatulas (e.g., PTFE-coated).

-

Seal the vial immediately.

-

Re-weigh the sealed vial to determine the exact mass of the compound transferred.[15]

-

-

Solution Preparation : If preparing a stock solution, use a pre-dried, anhydrous solvent from a sealed bottle. Dissolve the compound and immediately blanket the headspace of the container with an inert gas before sealing.

Stability Assessment: Analytical Protocols

Regular assessment of the purity and stability of α-nitro aldehydes is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

HPLC-UV Method for Purity and Degradation Monitoring

This protocol provides a general framework for developing an HPLC method to monitor the stability of an α-nitro aldehyde.

Figure 3: Workflow for HPLC-based stability assessment.

Protocol:

-

Stock Solution Preparation : Prepare a stock solution of the α-nitro aldehyde at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile). Store this stock solution under the recommended conditions (-20°C, inert atmosphere).

-

Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation for Analysis : At each time point for stability testing, withdraw an aliquot of the stock solution, and dilute it to a working concentration with the mobile phase.

-

HPLC Conditions (Starting Point for Method Development) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

-

Mobile Phase : An isocratic or gradient mixture of water (buffered to a slightly acidic pH, e.g., with 0.1% formic acid or an acetate buffer at pH 5.0) and an organic solvent like acetonitrile or methanol.[17] A typical starting point could be 50:50 acetonitrile:water.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25-30°C.

-

Detection : UV detection at a wavelength where the α-nitro aldehyde has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).[16]

-

Injection Volume : 10 µL.

-

-

Data Analysis :

-

Monitor the peak area of the α-nitro aldehyde over time. A decrease in the peak area indicates degradation.

-

Observe the appearance of new peaks, which correspond to degradation products.

-

Calculate the purity of the sample at each time point by dividing the peak area of the α-nitro aldehyde by the total peak area of all components.

-

¹H NMR Spectroscopy for Structural Confirmation and Degradation Analysis

NMR spectroscopy is an excellent tool for identifying degradation products by observing changes in the chemical structure.

Protocol:

-

Sample Preparation : Dissolve a small, accurately weighed amount of the α-nitro aldehyde in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Acquisition : Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

-

Data Analysis :

-

Initial Spectrum : In the initial spectrum, identify the characteristic peaks of the α-nitro aldehyde, particularly the aldehydic proton (typically δ 9-10 ppm) and the α-proton.[18]

-

Monitoring Degradation : Over time, a decrease in the integral of these characteristic peaks will be observed.

-

Identifying Degradation Products : The appearance of new signals corresponding to the retro-Henry products (new aldehyde and nitroalkane signals) or oxidation products (carboxylic acid proton, often a broad singlet) can be monitored.[18]

-

Concluding Remarks

The inherent instability of α-nitro aldehydes necessitates a rigorous and well-informed approach to their storage and handling. By understanding the primary decomposition pathways—retro-Henry reaction, oxidation, and polymerization—and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly enhance the shelf-life and reliability of these valuable reagents. Regular analytical assessment using techniques such as HPLC and NMR is strongly recommended to ensure the integrity of the material prior to its use in synthetic applications.

References

-

Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. [Link]

-

Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

-

Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. [Link]

-

Determination of organic nitro compounds using HPLC-UV-PAED. Semantic Scholar. [Link]

-

Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Springer Link. [Link]

-

Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer Link. [Link]

-

Synthesis of Nitroalkenes with Polymer-Supported Triphenylphosphine. Thieme. [Link]

- Uv-stabilization of polymers using nitro compounds.

-

Henry reaction. Wikipedia. [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]

-

Weighing Hazardous Powders in the Laboratory. University of California, Riverside, Environmental Health & Safety. [Link]

-

Kinetics and mechanism of oxidation of aliphatic aldehydes by N-bromobenzamide. Indian Academy of Sciences. [Link]

-

NMR reaction monitoring during the development of an active pharmaceutical ingredient. ResearchGate. [Link]

-

Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. National Institutes of Health. [Link]

-

GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

-

NMR Spectroscopy Techniques for Application to Metabonomics. Springer Link. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

-

Practices for Proper Chemical Storage. University of California, Santa Cruz, Environmental Health & Safety. [Link]

-

A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

-

Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9. National Institutes of Health. [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]

-

What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

-

GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

-

How to extract aldehydes by using solvents from fermented aqueous solution? ResearchGate. [Link]

-

Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. MDPI. [Link]

-

Effect of temperature on the activity and stability of immobilized and free ALDH. (A). ResearchGate. [Link]

-

phân tích Aldehyde bằng GC/MS. Scribd. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. PubMed. [Link]

-

Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Wiley Online Library. [Link]

-

Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. ACS Publications. [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Steps. [Link]

-

Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. ResearchGate. [Link]

-

Stability Enhancement of Aldehyde Dehydrogenase from Anoxybacillus geothermalis Strain D9 Immobilized onto Seplite LX120. MDPI. [Link]

-

Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. [Link]

-

Conventional and alternative nitrocellulose stabilisers used in gun propellants. ResearchGate. [Link]

-

Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry. [Link]

-

SOP For Operating and Maintaining Analytical Balances. Department of Forensic Sciences. [Link]

-

Calibration and Maintenance of Weigh Balances. US EPA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde[v1] | Preprints.org [preprints.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hscprep.com.au [hscprep.com.au]

- 12. csuohio.edu [csuohio.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. nmr.oxinst.com [nmr.oxinst.com]

Troubleshooting & Optimization

Preventing decomposition of 2-Methyl-2-nitropropanal during workup

Topic: Preventing Decomposition During Workup & Purification

Case ID: MNP-STAB-001 Status: Active Priority: Critical (Compound is chemically labile)

Executive Summary

2-Methyl-2-nitropropanal is an

The primary failure mode is nucleophilic deformylation (a haloform-type cleavage), where the aldehyde functionality is cleaved from the carbon skeleton, reverting the molecule to 2-nitropropane . This occurs rapidly in the presence of even mild bases (e.g., saturated

This guide provides a root-cause analysis of decomposition and a validated "Gold Standard" protocol to maximize recovery.

Module 1: The Decomposition Mechanism (The "Why")

To prevent yield loss, you must understand the invisible chemistry occurring in your separatory funnel. Unlike standard aldehydes, 2-Methyl-2-nitropropanal possesses a "trigger" bond—the C-C bond between the quaternary

The Deformylation Pathway

The nitro group (

-

Nucleophilic Attack: A base (

, -

Tetrahedral Collapse: The intermediate collapses. Instead of kicking out the base (reversible), it kicks out the 2-nitropropan-2-ide anion (irreversible under these conditions).

-

Result: You are left with formic acid/formate and volatile 2-nitropropane, not your product.

Visualizing the Failure Mode

The following diagram illustrates the chemical pathway leading to product loss.

Figure 1: The mechanism of base-induced deformylation. The stability of the nitronate anion drives the cleavage of the aldehyde group.

Module 2: Troubleshooting Guide (FAQs)

Q1: My crude NMR shows the product, but it vanishes after silica column chromatography. Why?

A: Silica gel is slightly acidic (

-

Fix: Use neutral alumina (Grade III) or, preferably, avoid chromatography entirely (see Module 3). If you must use silica, deactivate it with 1% triethylamine (though this risks basic decomposition) or run a very fast column at

.

Q2: I lost 50% of my mass on the rotary evaporator. Did it decompose?

A: It likely evaporated. 2-Methyl-2-nitropropanal is a small molecule (

-

Fix: Never use high vacuum (< 20 mbar) at room temperature. Keep the bath temperature

. Stop concentrating when the solvent volume is low; do not dry to a "bone dry" solid/oil unless necessary.

Q3: Can I wash the reaction mixture with saturated Sodium Bicarbonate (

-

Fix: Wash with water or brine only. If acid neutralization is strictly required, use a phosphate buffer adjusted to pH 6.0–7.0, and keep it cold (

).

Module 3: The "Gold Standard" Workup Protocol

This protocol assumes the synthesis via oxidation of 2-nitro-2-methyl-1-propanol (e.g., Swern or Dess-Martin), which is the most common route.

Protocol Parameters

| Parameter | Specification | Reason |

| pH Range | 4.0 – 6.5 | Prevents base-catalyzed C-C cleavage. |

| Temperature | Minimizes thermal decomposition and volatility loss. | |

| Drying Agent | Avoid | |

| Purification | Kugelrohr Distillation | Avoids silica surface interactions. |

Step-by-Step Procedure

1. Quenching (The Critical Step)

-

Do not dump the reaction into basic aqueous solutions.

-

Dilute the reaction mixture with

(Diethyl ether) or -

Pour into cold brine or slightly acidic water (pH 4-5).

2. Extraction

-

Extract rapidly. Do not let the organic phase sit in contact with the aqueous phase for extended periods.

-

Avoid standard "wash until neutral" steps if they involve bases.

3. Drying & Concentration

-

Dry over anhydrous

for 10 minutes. Filter. -

Concentration: Use a rotary evaporator with a bath temperature of 20-25°C .

-

Vacuum Control: Use a diaphragm pump with a controller. Set pressure to ~200 mbar initially for DCM/Ether removal. Do not go below 50 mbar.

4. Purification (Distillation)

-

The residue is likely an oil.

-

Set up a Kugelrohr distillation apparatus.

-

Conditions: High vacuum (0.1 - 1.0 mmHg) is required.

-